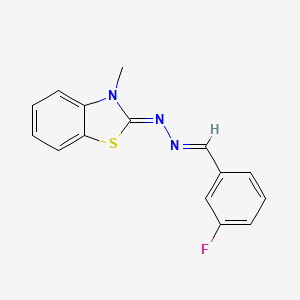![molecular formula C13H12N4O2S B5579706 methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)
methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" belongs to a class of compounds with a core structure of [1,2,4]triazino[5,6-b]indole, which has been studied for various applications, including anticonvulsant and antimicrobial activities. These compounds have garnered interest due to their unique structural features and potential pharmacological properties.
Synthesis Analysis
The synthesis of derivatives closely related to "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" involves strategic functionalization of the [1,2,4]triazino[5,6-b]indole core. Kumar et al. (2014) described the design and synthesis of a series of 6,8-halo-substituted-2H-[1,2,4]triazino[5,6-b]indole derivatives, which involved reactions under controlled conditions to introduce specific substituents at desired positions on the heterocyclic framework (Kumar et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this family, including "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate," features a triazine-indole fused system, which is essential for their biological activity. Elokhina et al. (1996) conducted an X-ray study on a structurally similar compound to determine the configuration and conformation of the fused rings, establishing the importance of the spatial arrangement for activity (Elokhina et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of "methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate" and its derivatives can be attributed to the presence of reactive sites on the [1,2,4]triazino and indole moieties. These sites facilitate various chemical transformations, including nucleophilic substitutions and condensation reactions, enabling the synthesis of a wide range of derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The presence of substituents on the core structure influences these properties, affecting the compound's behavior in different solvents and its crystal packing, as explored in the studies by Rashed et al. (1998) and others (Rashed et al., 1998).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are determined by the compound's molecular framework. The [1,2,4]triazino[5,6-b]indole core interacts with various enzymes and receptors, contributing to the compound's biological activities. The synthesis and evaluation of these compounds, as discussed by Kamera et al. (2023), provide insights into their mechanism of action and potential as therapeutic agents (Kamera et al., 2023).
科学的研究の応用
Synthesis and Chemotherapeutic Applications
The compound falls within the broader category of 1,2,4‐Triazino[5,6‐b]indoles, which are synthesized through the cyclization of isatin 3‐thiosemicarbazone, followed by condensation and displacement reactions. These compounds, including the derivatives of 1,2,4‐Triazino[5,6‐b]indoles, are explored for their potential as chemotherapeutic agents (V. Ram, 1980).
Antimicrobial Activity
Derivatives of 1,2,4-triazino[5,6-b]indoles have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, triazole and triazolothiadiazine derivatives, which can be chemically related, have been studied for their potential as antimicrobial agents (Zafer Asim Kaplancikli et al., 2008).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, such as 1,2,4-triazolo and tetrazolo derivatives, involves the reaction of compounds similar to methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate with various reagents. These synthetic pathways contribute to the development of novel compounds with potential application in medicinal chemistry (M. Younes et al., 1987).
Anticonvulsant Activity
The derivatives of 1,2,4-triazino[5,6-b]indoles have also been investigated for their anticonvulsant activity. The synthesis of 6,8-halo-substituted 2H-[1,2,4]triazino[5,6-b]indole-3(5H)-one/thione compounds and their evaluation for anticonvulsant efficacy highlight the therapeutic potential of these compounds in treating seizure disorders (Rajeev Kumar et al., 2014).
作用機序
将来の方向性
The future directions for research on “methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate” and similar compounds could involve the design of new pharmacophoric motifs that recognize DNA, which is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes .
特性
IUPAC Name |
methyl 2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-17-9-6-4-3-5-8(9)11-12(17)14-13(16-15-11)20-7-10(18)19-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCVGIDHUIYEEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)



![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)
![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)
